![molecular formula C8H6ClN3O B3058521 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-37-0](/img/structure/B3058521.png)
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihy-dropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, the family to which our compound belongs, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and they have been included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Inhibitory Activity
Some compounds related to 1H-pyrazolo[3,4-b]pyridines have shown significant inhibitory activity . For instance, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
Commercial Availability
The compound “6-chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile”, which is closely related to “6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde”, is commercially available . This suggests that our compound might also be commercially available or could be synthesized using similar methods.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, involved in numerous cellular processes.
Mode of Action
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Due to the structural similarity to other pyrazolo[3,4-b]pyridines, it may be involved in various biochemical pathways depending on its specific targets .
Result of Action
Based on the structural similarity to other pyrazolo[3,4-b]pyridines, it can be hypothesized that it may exert various biological effects depending on its specific targets .
properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHIGWNRBZZZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726506 | |
Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898911-37-0 | |
Record name | 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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